molecular formula C8H9NO2 B1662109 1,3-Dimethyl-5-nitrobenzene CAS No. 99-12-7

1,3-Dimethyl-5-nitrobenzene

Cat. No. B1662109
CAS RN: 99-12-7
M. Wt: 151.16 g/mol
InChI Key: BYFNZOKBMZKTSC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H9NO2 . It appears as needles or a yellow crystalline solid .


Synthesis Analysis

The synthesis of 1,3-Dimethyl-5-nitrobenzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be prepared by the oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-5-nitrobenzene has been studied using vibrational spectroscopy . The molecular structures, fundamental vibrational frequencies, and intensity of the vibrational bands have been investigated and interpreted theoretically with the use of structural optimizations and normal coordinate force field calculations based on density functional theory (DFT) with a 6-31G (d,p) basis set .


Chemical Reactions Analysis

1,3-Dimethyl-5-nitrobenzene has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds using gold nanoparticles supported on TiO2 as a catalyst .


Physical And Chemical Properties Analysis

1,3-Dimethyl-5-nitrobenzene has a molecular weight of 151.16 g/mol . It is insoluble in water . Its boiling point is 273 °C/739 mmHg and its melting point is 72-74 °C .

Scientific Research Applications

Vibrational Spectroscopy Studies

1,3-Dimethyl-5-nitrobenzene (DMNB) has been the subject of vibrational spectroscopy studies. Researchers used FTIR and FT-Raman spectra to investigate the molecular structures, fundamental vibrational frequencies, and vibrational bands of DMNB. These studies are crucial for understanding the molecular behavior and properties of DMNB, providing insights into its potential applications in various fields (Seshadri & Padmavathy, 2018).

Synthesis Processes

Research has been conducted on the synthesis of related compounds such as 1,3-Dimethoxy-2-Nitrobenzene. Such studies highlight the chemical processes and conditions necessary for the successful synthesis of derivatives of DMNB, which could be essential for various industrial and research applications (Zhang Chun-xia, 2011).

Crystallographic Studies

In-situ cryocrystallization studies have been conducted on similar compounds like 1,2-dimethyl-3-nitrobenzene. These studies provide valuable insights into the crystal structures and intermolecular interactions of such compounds, which are important for understanding their physical and chemical properties (Sparkes, Sage, & Yufit, 2014).

Electrochemical and Spectroelectrochemical Studies

Research on the electrochemistry and in situ spectroelectrochemistry of novel tetra dimethyl 5-oxyisophthalate substituted Co(II), Mn(III), and μ-oxo-dimer Fe(III) phthalocyanines, which involve reactions with compounds similar to DMNB, has been conducted. These studies are significant for understanding the electron transfer properties of these compounds, which may have implications in fields like sensor technology and materials science (Köksoy et al., 2015).

Environmental Applications

Research into the degradation of environmental pollutants like nitrobenzene, which is structurally related to DMNB, has been conducted. Studies on chemical reduction pretreatment methods for degrading such pollutants in wastewater indicate potential environmental applications for similar compounds (Mantha, Taylor, Biswas, & Bewtra, 2001).

Safety And Hazards

1,3-Dimethyl-5-nitrobenzene is classified as a poison . It is incompatible with strong oxidizing agents and strong bases . Exposure to this compound may cause irritation of the skin, eyes, and mucous membranes .

Future Directions

The future directions of 1,3-Dimethyl-5-nitrobenzene could involve its use in further chemical reactions and studies. Its use in the aerobic oxidation of aromatic anilines to aromatic azo compounds using gold nanoparticles supported on TiO2 as a catalyst suggests potential applications in the field of catalysis .

properties

IUPAC Name

1,3-dimethyl-5-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3
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InChI Key

BYFNZOKBMZKTSC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,3-DIMETHYL-5-NITROBENZENE
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DSSTOX Substance ID

DTXSID7025136
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Molecular Weight

151.16 g/mol
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Physical Description

1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992)
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Boiling Point

484 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
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Product Name

1,3-Dimethyl-5-nitrobenzene

CAS RN

99-12-7
Record name 1,3-DIMETHYL-5-NITROBENZENE
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Melting Point

162 to 165 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S Seshadri - Indian Journal of Pure & Applied Physics (IJPAP), 2018 - op.niscpr.res.in
The FTIR and FT-Raman spectra of 1, 3-dimethyl-5-nitrobenzene (DMNB) have been recorded in the range 4000‒400 cm− 1 and 3500‒100 cm− 1, respectively. The molecular …
Number of citations: 2 op.niscpr.res.in
T Iida, D Zanchet, K Ohara, T Wakihara… - Angewandte Chemie …, 2018 - Wiley Online Library
Bimetallic nanoparticle encapsulation in microporous zeolite crystals is a promising route for producing catalysts with unprecedented reaction selectivities. Herein, a novel synthetic …
Number of citations: 77 onlinelibrary.wiley.com
Y Zhang, A Li, M Sajad, K Fulajtarova, M Mazur… - Chemical Engineering …, 2021 - Elsevier
Zeolites loaded with metal nanoparticles (NPs) stand out for their distinct activity and selectivity as heterogeneous catalysts. However, the poor stability of metal species limits their …
Number of citations: 12 www.sciencedirect.com
A Navarrete Guiterrez, G Aguirre Hernandez… - Acta Crystallographica …, 2016 - scripts.iucr.org
The crystal structures of four bromoarenes based on 2,6-dimethylbromobenzene are reported, which are differentiated according the functional group X placed para to the Br atom: X = …
Number of citations: 1 scripts.iucr.org
R Ma, L Wang, S Wang, C Wang, FS Xiao - Applied Catalysis B …, 2017 - Elsevier
Photocatalysts for pollutant degradation have been extensively investigated but extremely challenging for practical applications, because the radicals formed on the catalyst surface are …
Number of citations: 32 www.sciencedirect.com
J Zhou, H Liu, C Xiong, P Hu, H Wang, X Wang… - Chemical Engineering …, 2023 - Elsevier
Propane dehydrogenation (PDH) has been a promising method to satisfy the increasing demand for propylene, but Pt-based catalysts always suffer from sintering and coke formation. …
Number of citations: 6 www.sciencedirect.com
TH Fisher, SM Dershem, ML Prewitt - The Journal of Organic …, 1990 - ACS Publications
The performance of the AMI method using spin-restricted single-determinant wave functions has been tested for the retro-Diels-Alder reaction of substituted bicyclo-[2.2. 2] octa-2, 5-…
Number of citations: 55 pubs.acs.org
JF Gnichwitz, R Marczak, F Werner… - Journal of the …, 2010 - ACS Publications
A new concept for the efficient synthesis of cationic dendrons, 4-tert-butyl-1-(3-(3,4-dihydroxybenzamido)benzyl)pyridinium bromide (17), 1,1′-(5-(3,4-dihydroxybenzamido)-1,3-…
Number of citations: 65 pubs.acs.org
Y Wang, ZP Hu, X Lv, L Chen, ZY Yuan - Journal of Catalysis, 2020 - Elsevier
Bimetallic catalysts have attracted increasing attention in propane dehydrogenation (PDH) due to the synergistic effect of metal species and considerably improved catalytic performance…
Number of citations: 107 www.sciencedirect.com
Y Li, Y Fu, C Lai, L Qin, B Li, S Liu, H Yi, F Xu… - Environmental …, 2021 - pubs.rsc.org
In the field of nanocatalysis, noble metal nanoparticles (NPs) have aroused tremendous attention owing to their superb catalytic efficiency, especially in the catalytic reduction of …
Number of citations: 29 pubs.rsc.org

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